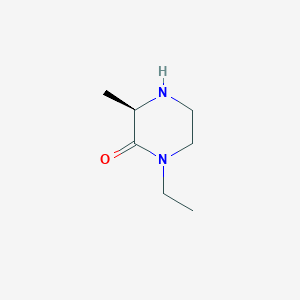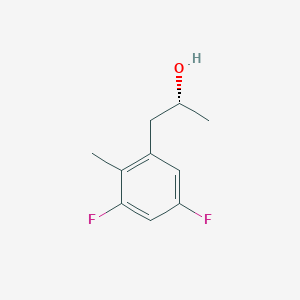
(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of two fluorine atoms and two methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer CF2H groups to specific sites on the benzene ring . The precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions: Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., OH-)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or hydroxylated derivatives
科学的研究の応用
Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
- Benzeneethanol, 3,5-difluoro-, (aR)-
- Benzeneethanol, 2,4-difluoro-, (aR)-
- Benzeneethanol, 3,5-dimethyl-, (aR)-
Comparison: Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it suitable for specific applications in research and industry .
特性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-6(13)3-8-4-9(11)5-10(12)7(8)2/h4-6,13H,3H2,1-2H3/t6-/m1/s1 |
InChIキー |
UCDRLTIDEGXRGX-ZCFIWIBFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1F)F)C[C@@H](C)O |
正規SMILES |
CC1=C(C=C(C=C1F)F)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


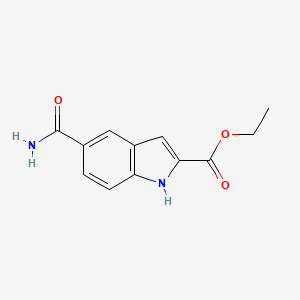
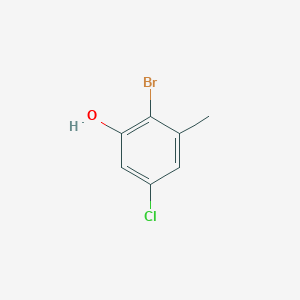

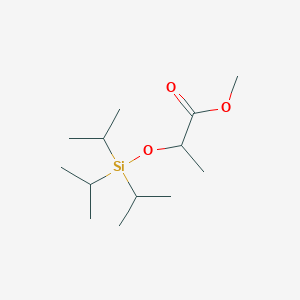


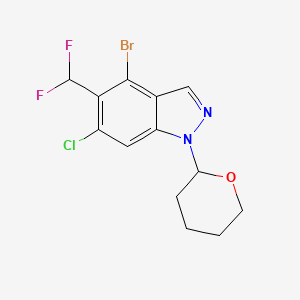

![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
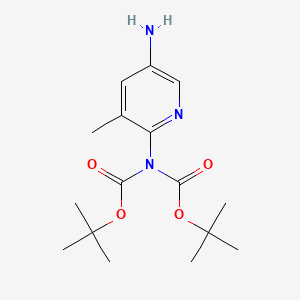
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
